N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 864860-91-3
Cat. No.: VC7466761
Molecular Formula: C13H12N2O3S
Molecular Weight: 276.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864860-91-3 |
|---|---|
| Molecular Formula | C13H12N2O3S |
| Molecular Weight | 276.31 |
| IUPAC Name | N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-10(7-19-13)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
| Standard InChI Key | ARWOTAKEVKFOQV-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 |
Introduction
Synthesis Methods
The synthesis of N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide would likely involve several steps, starting with the preparation of the benzodioxine and thiazole components. A general approach might include:
-
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine: This could involve the reduction of a nitro-substituted benzodioxine precursor.
-
Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine: This might involve a coupling reaction between the benzodioxine amine and a thiazole precursor.
-
Acetylation: The final step would involve acetylating the thiazole amine to form the acetamide derivative.
Biological Activity
While specific biological activity data for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is not available, compounds with similar structures have shown potential in various biological assays. For example, benzodioxine derivatives have been explored for their anti-diabetic properties , and thiazole derivatives have demonstrated antimicrobial and anticancer activities .
| Potential Biological Activities | Description |
|---|---|
| Anti-diabetic | Possible inhibition of α-glucosidase enzyme |
| Antimicrobial | Activity against bacterial and fungal pathogens |
| Anticancer | Potential inhibition of cancer cell growth |
Research Findings and Future Directions
Given the lack of specific research findings on N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR, IR, and mass spectrometry would be essential for confirming its structure, while in vitro assays could assess its biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume